クレアチン

概要

説明

Creatinine is a chemical compound that is a by-product of normal muscle contractions. It is produced from creatine, a molecule of major importance for energy production in muscles. Creatinine is filtered out of the blood by the kidneys and excreted in urine. It is a key indicator of kidney function, as elevated levels of creatinine in the blood can signal impaired kidney function .

科学的研究の応用

Creatinine has a wide range of applications in scientific research:

Chemistry: Used as a standard for calibrating analytical instruments and in various chemical assays.

Biology: Serves as a biomarker for muscle metabolism and kidney function.

Medicine: Used in diagnostic tests to assess kidney function and monitor renal diseases.

Industry: Utilized in the production of diagnostic kits and reagents for laboratory tests.

作用機序

Target of Action

Creatinine’s primary targets are the Creatine Kinase (CK) enzymes . These enzymes are present in various tissues, including the muscles and brain . They play a crucial role in energy metabolism by catalyzing the reversible transphosphorylation reaction between ATP and creatine .

Mode of Action

Creatinine is a breakdown product of creatine and phosphocreatine . In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, resulting in phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP, an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

Creatinine is part of the creatine-phosphocreatine pathway . This pathway mediates the stoichiometric transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine . The enzyme creatine kinase catalyzes the reversible transfer of a phosphoryl group from ATP to creatine . This system helps maintain high local ATP:ADP ratios, crucial for cellular energy demand and supply .

Pharmacokinetics

Creatinine is produced endogenously within the body and is freely filtered by the glomerulus . These characteristics make creatinine a useful endogenous marker for creatinine clearance . If the Glomerular Filtration Rate (GFR) is decreased, as in renal disease, creatinine clearance via the renal system is compromised . This leads to an increase in plasma creatinine concentration .

Result of Action

Creatinine serves as a useful indicator of renal function . An increase in plasma creatinine levels may suggest a reduced creatinine clearance, raising concerns of potential renal impairment .

Action Environment

The concentration of plasma creatinine is influenced by the patient’s muscle mass . Compared to BUN (Blood Urea Nitrogen), creatinine is less affected by diet and more suitable as an indicator of renal function . Existing clinical conditions may worsen, and adverse drug reactions are both more common and more severe in renal disease .

生化学分析

Biochemical Properties

Creatinine is produced from creatine in muscle at a rate dependent on muscle bulk . It is excreted unchanged by the kidneys, mainly by glomerular filtration but to a small extent by active secretion . The creatine kinase enzyme reversibly phosphorylates it to phosphocreatine .

Cellular Effects

Creatinine itself is produced via a biological system involving creatine, phosphocreatine, and adenosine triphosphate (ATP, the body’s immediate energy supply) . Creatinine can increase satellite cell signaling, which aids muscle repair and new muscle growth . Studies note a rise in hormones, such as IGF-1, after taking creatinine . Creatinine lifts water content within cells .

Molecular Mechanism

Creatinine is formed by a spontaneous and irreversible conversion from creatine and creatine phosphate . Creatine is synthesized in the liver, pancreas, and kidneys from the transamination of the amino acids arginine, glycine, and methionine . Creatine conversion to phosphocreatine is catalyzed by creatine kinase; spontaneous formation of creatinine occurs during the reaction .

Temporal Effects in Laboratory Settings

Serum creatinine levels are affected by factors that influence its generation, glomerular filtration, and tubular secretion . There is considerable variation in the excretion of creatinine based on individual patient factors and the time and method of testing .

Dosage Effects in Animal Models

In animal models, creatinine supplementation does not impair kidney function in animals with pre-existing renal failure or in control animals . High combined doses of creatine and caffeine do not affect the lean body mass composition of either sedentary or exercised rats .

Metabolic Pathways

Creatinine is produced endogenously within the body and is freely filtered by the glomerulus . Creatinine is not a metabolic stable end-product but is further degraded to methyl guanidine and methyl urea through a long sequence of intermediary products . These are oxidative pathways and stimulated by reactive oxygen species (ROS) .

Transport and Distribution

Creatinine is transported from the organs of synthesis (e.g., liver and pancreas), via the blood, to the tissues requiring creatinine (e.g., skeletal muscle, heart, brain, and testes) . The activity of the creatine transporter protein is controlled by many factors, including substrate concentration, transmembrane Na+ gradients, cellular location, and various hormones .

Subcellular Localization

Given that creatinine is a waste product of muscle metabolism, it is likely to be found in the cytoplasm of cells

準備方法

Synthetic Routes and Reaction Conditions

Creatinine can be synthesized in the laboratory through the reaction of creatine with acids or bases. One common method involves the use of hydrochloric acid to convert creatine into creatinine. The reaction typically occurs under controlled temperature and pH conditions to ensure the complete conversion of creatine to creatinine .

Industrial Production Methods

In industrial settings, creatinine is often produced as a by-product of creatine manufacturing. The process involves the synthesis of creatine from amino acids such as arginine, glycine, and methionine, followed by the conversion of creatine to creatinine under specific conditions. The industrial production of creatinine is optimized to ensure high yield and purity .

化学反応の分析

Types of Reactions

Creatinine undergoes several types of chemical reactions, including:

Oxidation: Creatinine can be oxidized to form various products, including creatine and other nitrogen-containing compounds.

Reduction: Although less common, creatinine can be reduced under specific conditions to form different derivatives.

Substitution: Creatinine can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Picric Acid:

Enzymatic Reactions: Creatinine can be converted to creatine through enzymatic reactions involving creatininase and creatinase.

Major Products Formed

Creatine: Formed through the reduction or enzymatic conversion of creatinine.

Janovski Complex: Formed in the Jaffe reaction, used for the colorimetric determination of creatinine levels.

類似化合物との比較

Similar Compounds

Creatine: A precursor to creatinine, involved in energy production in muscles.

Urea: Another waste product filtered by the kidneys, used as a marker for kidney function.

Uniqueness of Creatinine

Creatinine is unique in that its production rate is relatively constant and not significantly affected by diet or physical activity. This makes it an ideal marker for assessing kidney function. Unlike urea, which can be influenced by protein intake and hydration status, creatinine levels provide a more stable indicator of renal health .

特性

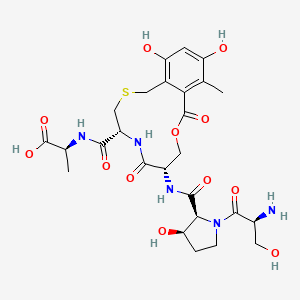

IUPAC Name |

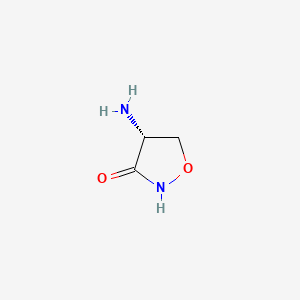

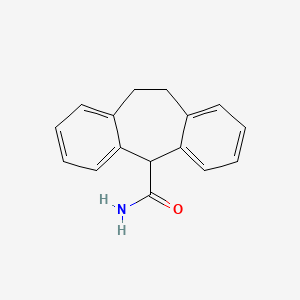

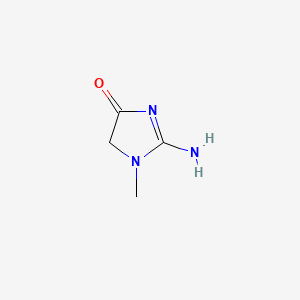

2-amino-3-methyl-4H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRJAANPRJIHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Creatinine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Creatinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

80.1 mg/mL at 16 °C | |

| Record name | Creatinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000217 [mmHg] | |

| Record name | Creatinine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

60-27-5 | |

| Record name | Creatinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | creatinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | creatinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-imino-1-methylimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYI8EX34EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Creatinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 °C (decomposes) | |

| Record name | Creatinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is creatinine a useful marker of renal function?

A1: Creatinine is produced at a relatively constant rate by the body and is primarily eliminated by glomerular filtration in the kidneys. [, , , ] Therefore, elevated serum creatinine levels generally indicate a decrease in glomerular filtration rate (GFR), suggesting renal impairment. [, , , , ]

Q2: Are there limitations to using creatinine as a sole marker of renal function?

A2: Yes, several factors can influence serum creatinine levels independent of GFR, particularly in specific populations. These include:

- Reduced Creatinine Production: Observed in individuals with lower muscle mass, malnutrition, or liver disease. [, , ]

- Medications: Certain medications, such as dolutegravir, rilpivirine, and cobicistat, can interfere with creatinine tubular transport, affecting its serum concentration. []

- Other Factors: Age, sex, and hydration status can also influence creatinine levels. [, ]

Q3: How does the accuracy of creatinine-based estimated GFR (eGFR) equations compare to measured GFR in patients with liver disease?

A3: Creatinine-based eGFR equations tend to overestimate GFR in patients with liver disease. [] This overestimation is more pronounced at lower measured GFR values and in individuals with more severe liver disease. []

Q4: What is the significance of measuring urinary creatinine?

A5: Urinary creatinine measurements are essential for normalizing the concentration of other urinary analytes, such as protein, albumin, or various toxins. [, , , ] This normalization accounts for variations in urine dilution and provides a more accurate assessment. [, , , ]

Q5: Can spot urine samples be used to accurately estimate 24-hour urine protein excretion?

A6: Studies suggest a strong correlation between spot urine protein-to-creatinine ratio and 24-hour urine protein excretion. [, ] While 24-hour urine collection is considered the gold standard, spot urine analysis, particularly in conjunction with serum creatinine measurements, offers a convenient and reliable alternative for assessing proteinuria. [, ]

Q6: How do acute kidney injury (AKI) criteria incorporate creatinine?

A7: Both the KDIGO and ICA-AKI criteria utilize changes in serum creatinine levels from baseline to define AKI. [] An increase of ≥0.3 mg/dL within 48 hours or a percentage increase of ≥50% from baseline are indicative of AKI. []

Q7: What challenges are encountered when assessing AKI in patients with cirrhosis?

A8: A significant proportion of patients with cirrhosis present with community-acquired AKI, lacking a recent pre-admission creatinine value to establish a baseline. [] Estimating baseline creatinine using formulas like MDRD is unreliable in this population due to factors influencing creatinine levels independent of GFR. []

Q8: How does ureteral obstruction affect serum creatinine levels in cats?

A9: Ureteral obstruction in cats commonly leads to hypercreatininemia (elevated serum creatinine levels), making it a consistent finding in these cases. [] This highlights the importance of serum creatinine measurement in diagnosing and managing ureteral obstructions. []

Q9: How is creatinine analysis utilized in environmental biomonitoring?

A10: Urinary creatinine measurements are crucial for normalizing the concentration of environmental toxins, such as cadmium and 1-hydroxypyrene, in exposed individuals. [, , ] This allows for accurate assessment of exposure levels and potential health risks associated with these substances. [, , ]

Q10: Can urinary creatinine be used for nutritional assessment?

A11: The creatinine height index (CHI) has been used as a nutritional assessment tool, but it is influenced by age-related changes in muscle mass. [] The creatinine arm index has been proposed as a more age-independent alternative, utilizing arm length and wrist circumference to estimate ideal body weight and adjust for creatinine variations. []

Q11: Are there any specific analytical methods used for creatinine determination?

A11: Various analytical methods are employed for accurate and reliable creatinine quantification:

- High-Performance Liquid Chromatography (HPLC): Provides accurate and sensitive measurement of creatinine in serum and urine samples, overcoming interference issues encountered with traditional methods like the Jaffé reaction. [, ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for creatinine analysis, enabling the detection and quantification of creatinine and its metabolites in various biological matrices. [, ]

Q12: What are some limitations of the Jaffé reaction for creatinine measurement?

A13: The Jaffé reaction, while commonly used, is susceptible to interference from chromogens present in biological samples, leading to overestimation of creatinine levels. [] This emphasizes the need for more specific analytical methods, particularly in research settings or when evaluating specific populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。